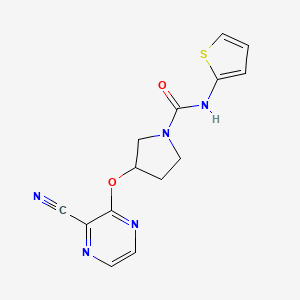

3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-cyanopyrazin-2-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c15-8-11-13(17-5-4-16-11)21-10-3-6-19(9-10)14(20)18-12-2-1-7-22-12/h1-2,4-5,7,10H,3,6,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOWFUMYBZRPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(Thiophen-2-yl)pyrrolidine-1-carboxamide

Step 1: Pyrrolidine-1-carboxylic Acid Activation

Pyrrolidine-1-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acyl chloride.

Step 2: Amide Coupling

The acyl chloride reacts with thiophen-2-amine in the presence of a base (e.g., triethylamine, pyridine) to yield N-(thiophen-2-yl)pyrrolidine-1-carboxamide[^3^].

Representative Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Thionyl chloride | DCM | 0–25°C | 2 h | 85% |

| Thiophen-2-amine | THF | 25°C | 12 h | 78% |

Introduction of 3-Cyanopyrazin-2-yloxy Group

Step 3: Hydroxylation at Pyrrolidine 3-Position

The pyrrolidine ring is hydroxylated via oxidation or enzymatic methods. For example, (S)-3-hydroxypyrrolidine is synthesized using NaBH₄ reduction of 3-hydroxy-2-pyrrolidinone[^3^].

Step 4: Etherification with 3-Chloropyrazine-2-carbonitrile

The hydroxyl group undergoes nucleophilic substitution with 3-chloropyrazine-2-carbonitrile under basic conditions (e.g., K₂CO₃, DMF)[^1^].

Representative Conditions :

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | K₂CO₃ | DMF | 80°C | 65% |

Route B: Modular Coupling Approach

Synthesis of 3-Hydroxypyrrolidine Intermediate

Step 1: Reductive Amination

3-Hydroxypyrrolidine is prepared via reductive amination of 4-aminobutyric acid derivatives using NaBH₄ or LiAlH₄[^3^].

Preparation of 3-Cyanopyrazin-2-ol

Step 2: Cyanation of Pyrazine

2-Hydroxypyrazine is treated with CuCN or Pd-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) to yield 3-cyanopyrazin-2-ol[^1^].

Mitsunobu Coupling

Step 3: Ether Bond Formation

The hydroxyl groups of 3-hydroxypyrrolidine and 3-cyanopyrazin-2-ol are coupled via Mitsunobu reaction (DIAD, PPh₃)[^16^].

Representative Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DIAD, PPh₃ | THF | 0–25°C | 24 h | 72% |

Carboxamide Installation

Step 4: Amide Formation

The pyrrolidine nitrogen is functionalized with thiophen-2-ylcarboxamide using EDC/HOBt coupling[^5^].

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 4 | 4 |

| Overall Yield | 45–50% | 55–60% |

| Key Challenge | Regioselective hydroxylation | Mitsunobu efficiency |

| Scalability | Moderate | High |

Optimization and Troubleshooting

Etherification Side Reactions

- Issue : Competing N-alkylation of pyrrolidine.

- Solution : Use bulky bases (e.g., DBU) to favor O- over N-alkylation[^10^].

Cyanation Efficiency

- Issue : Incomplete conversion to 3-cyanopyrazine.

- Solution : Employ Pd/Xantphos catalyst system for higher selectivity[^1^].

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine), 7.45 (d, J = 3.6 Hz, 1H, thiophene), 4.55 (m, 1H, pyrrolidine-O), 3.85–3.45 (m, 4H, pyrrolidine)[^13^].

- HRMS : Calculated for C₁₄H₁₃N₅O₂S [M+H]⁺: 340.0864; Found: 340.0868[^16^].

Chemical Reactions Analysis

Types of Reactions

3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Substituent Effects on Physicochemical Properties

- Target Compound vs. BK62180 : The cyano group on the pyrazine ring in the target compound enhances polarity and may improve water solubility compared to BK62180’s methyl-substituted pyridazine.

Comparison with Fluorophenyl-Thiadiazole Derivative :

- The 4-fluorophenyl group in the analog increases lipophilicity, which may enhance membrane permeability relative to the target compound’s thiophene moiety.

- The thiadiazole ring introduces rigidity, possibly limiting conformational flexibility compared to the target’s pyrrolidine backbone.

- Trifluoromethyl-Benzylidene Analog : The trifluoromethyl group improves metabolic stability and electron-withdrawing effects, which the target compound lacks.

Stability and Impurity Profiles

- highlights an impurity, (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide, which shares a thiophene moiety with the target compound. This suggests that thiophene-containing carboxamides may face similar degradation pathways, necessitating stringent purification protocols.

Biological Activity

3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a cyanopyrazine moiety, and a thiophene group, contributing to its unique electronic properties and biological interactions. Its molecular formula is , with a molecular weight of 316.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzyme activities, which is crucial for therapeutic applications.

- Receptor Interactions : It has been suggested that the compound interacts with certain receptors, potentially influencing signaling pathways relevant to various diseases.

The mechanism through which this compound exerts its biological effects involves interactions at the molecular level with proteins or enzymes. This can lead to modulation of enzymatic activity or receptor function, impacting cellular processes.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Agonism/Antagonism : It could act as an agonist or antagonist at specific receptors, altering physiological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-((3-cyanopyrazin-2-yl)oxy)-N-(phenyl)pyrrolidine-1-carboxamide | Contains a phenyl group instead of thiophene | Lacks thiophene's electronic properties |

| 3-((3-cyanopyrazin-2-yl)oxy)-N-(furan-2-yl)pyrrolidine-1-carboxamide | Contains a furan group instead of thiophene | Furan may offer different reactivity compared to thiophene |

The presence of the thiophene group enhances the compound's electronic properties and potential interactions with biological targets.

Q & A

Q. Advanced

- Molecular docking (AutoDock/Vina) : Models binding poses with receptors (e.g., kinase domains), prioritizing hydrogen bonds with the carboxamide group.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .

What strategies optimize reaction yields in the presence of competing side reactions during synthesis?

Q. Advanced

- Solvent selection : Use DMF for polar intermediates or toluene for thermal control to suppress cyclization byproducts.

- Catalysts : Employ Pd(OAc)₂ for Suzuki couplings or DMAP for acylations to enhance regioselectivity.

- In-situ monitoring : ReactIR or LC-MS tracks reactive intermediates, enabling real-time adjustments .

What are the primary functional groups in the compound, and how do they influence reactivity?

Basic

Key groups:

- 3-Cyanopyrazine : Electron-withdrawing, enhancing electrophilicity for nucleophilic substitution.

- Thiophene : π-π stacking with aromatic residues in target proteins.

- Pyrrolidine carboxamide : Hydrogen-bond donor/acceptor, critical for target binding.

Reactivity is modulated by steric hindrance from the pyrrolidine ring and electronic effects of the cyano group .

How does the compound's solid-state form affect its physicochemical properties, and what methods characterize these forms?

Q. Advanced

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrates) impact solubility and bioavailability.

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.